REACTION_CXSMILES
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2([CH2:19][Cl:20])CC[N+](F)(CC2)C1.[Cl-].[Na+].[CH3:24][O:25][C:26]1[CH:27]=[C:28]([C:32](=[O:34])[CH3:33])C=[CH:30][CH:31]=1>C(#N)C>[Cl:20][C:19]1[CH:30]=[CH:31][C:26]([O:25][CH3:24])=[CH:27][C:28]=1[C:32](=[O:34])[CH3:33] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the mixture was added
|
Type
|
DISTILLATION
|
Details
|
distilled water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica) with gradient elution, ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |